

physicochemical properties of 3-Bromopyrazine-2-carboxamide

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Compound of Interest

Compound Name: 3-Bromopyrazine-2-carboxamide

Cat. No.: B3028697

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An In-depth Technical Guide to the Physicochemical Properties of **3-Bromopyrazine-2-carboxamide**

Abstract

3-Bromopyrazine-2-carboxamide is a key heterocyclic building block utilized in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective application in synthesis, formulation, and biological screening. This guide provides an in-depth analysis of the structural, physical, and analytical characteristics of **3-Bromopyrazine-2-carboxamide**. It details field-proven experimental protocols for determining its core properties, explains the scientific rationale behind these methodologies, and contextualizes the data for researchers, scientists, and drug development professionals. The narrative emphasizes the interconnectedness of these properties and their collective impact on the molecule's behavior and potential applications.

Chemical Identity and Molecular Structure

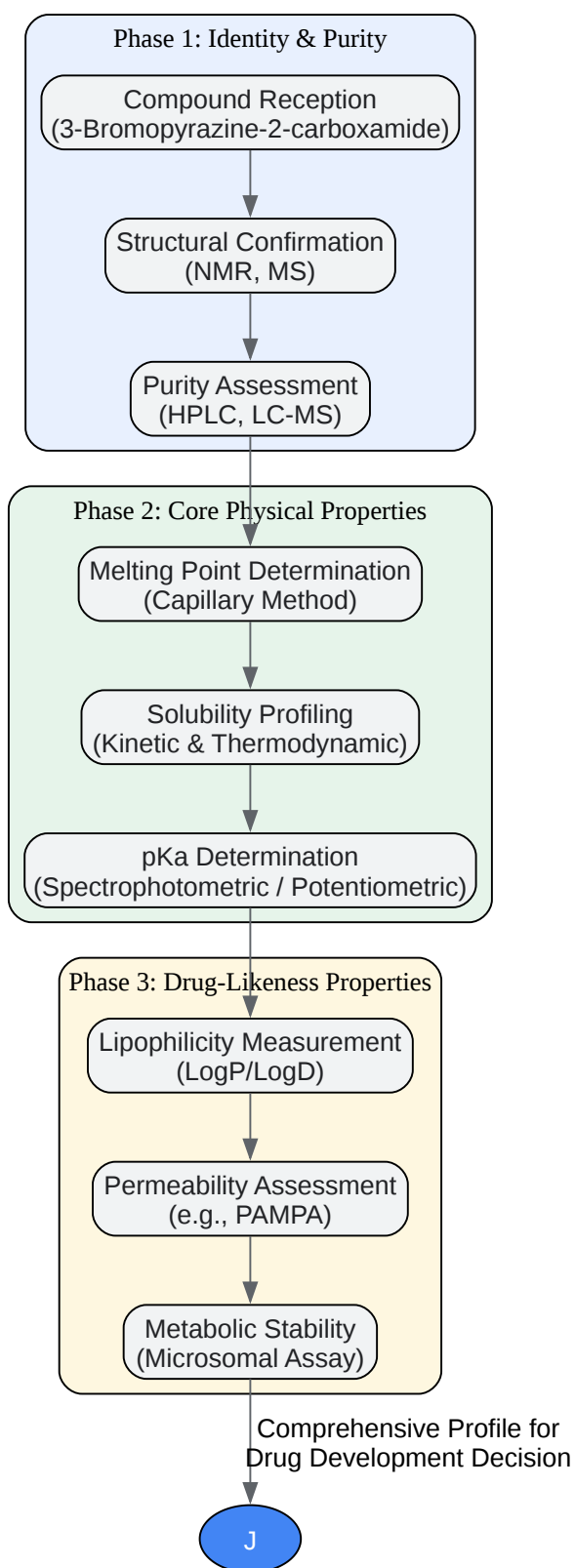
Accurate identification is the foundation of all subsequent chemical and biological investigations. **3-Bromopyrazine-2-carboxamide** is a halogenated derivative of pyrazine, a diazine ring system that is a common scaffold in pharmacologically active compounds. The presence of the bromine atom, the carboxamide group, and the nitrogen atoms in the pyrazine ring defines its unique electronic and steric properties, which in turn govern its reactivity and intermolecular interactions.

Table 1: Core Chemical Identifiers for **3-Bromopyrazine-2-carboxamide**

Identifier	Value	Source(s)
CAS Number	27825-22-5	[1] [2] [3]
Molecular Formula	C ₅ H ₄ BrN ₃ O	[1] [2] [4]
Molecular Weight	202.01 g/mol	[1] [2] [4]
Appearance	Light yellow to yellow solid	[1]
SMILES	<chem>O=C(C1=NC=CN=C1Br)N</chem>	[2]
InChI Key	Not directly found, but related structures are available.	

Workflow for Physicochemical Characterization

The systematic characterization of a research compound follows a logical progression. The initial step is always to confirm the identity and purity of the material before investing resources in more complex property measurements. The following workflow illustrates a standard, efficient approach.



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Caption: A generalized workflow for the physicochemical characterization of a new chemical entity.

Core Physicochemical Properties

Melting Point

The melting point is a critical indicator of a crystalline solid's purity.^[5] A sharp melting range is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range.^[5] For **3-Bromopyrazine-2-carboxamide**, a solid, this measurement is a fundamental quality control check.

Experimental Protocol: Capillary Melting Point Determination^[6]^[7]

- Rationale: This standard pharmacopeial method relies on controlled heating of a finely powdered sample within a capillary tube and precise observation of the phase transition from solid to liquid.^[6]
- Methodology:
 - Sample Preparation: Ensure the **3-Bromopyrazine-2-carboxamide** sample is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar.^[6]
 - Capillary Loading: Press the open end of a glass capillary tube into the powder several times. Tap the sealed bottom of the tube on a hard surface to compact the powder into a dense column of 2-4 mm in height.^[6]
 - Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
 - Rapid Determination (Optional): Perform an initial rapid heating (5-10 °C/min) to find the approximate melting range. This saves time in subsequent, more precise measurements.^[5]
 - Precise Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 0.5-2 °C/min to allow for thermal equilibrium.^[6]

- Observation & Recording: Record the temperature at which the first drop of liquid appears (T_{initial}) and the temperature at which the last solid crystal melts (T_{final}). The melting range is reported as $T_{\text{initial}} - T_{\text{final}}$.
- Validation: Repeat the precise determination at least twice to ensure consistency. Values should be within 1 °C of each other.

Solubility

Solubility is arguably one of the most critical physicochemical properties for drug development, impacting everything from formulation to bioavailability. It is highly dependent on the solvent and temperature. A comprehensive solubility profile in aqueous and organic media is essential.

Experimental Protocol 1: Qualitative Solubility Profiling[8][9]

- Rationale: This initial screen provides rapid insight into the compound's polarity and the presence of ionizable functional groups by testing its solubility in a sequence of aqueous solutions of different pH.[8][9]
- Methodology:
 - Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe if the compound dissolves.
 - Acid Solubility (5% HCl): If insoluble in water, use a fresh sample and add 0.75 mL of 5% HCl. Dissolution indicates the presence of a basic functional group (e.g., the pyrazine nitrogens).[8]
 - Base Solubility (5% NaOH): If insoluble in water, use a fresh sample and add 0.75 mL of 5% NaOH. The amide N-H is weakly acidic, but significant dissolution is not expected unless there are other acidic functionalities.[8]
 - Strong Acid Solubility (Conc. H_2SO_4): For compounds insoluble in the above, testing in cold concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as amides.[9]

Experimental Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)[10][11]

- Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the compound over an extended period and then quantifying the dissolved concentration.[\[11\]](#)
- Methodology:
 - Sample Preparation: Add an excess of solid **3-Bromopyrazine-2-carboxamide** to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial. The presence of undissolved solid throughout the experiment is crucial.[\[11\]](#)
 - Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - Phase Separation: Centrifuge the vial at high speed to pellet the excess solid. Carefully withdraw a sample of the supernatant.
 - Filtration: Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[\[10\]](#)
 - Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[\[10\]](#)[\[12\]](#)
 - Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the result in units such as mg/mL or µM at the specified temperature and pH.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. For **3-Bromopyrazine-2-carboxamide**, the pyrazine nitrogens can be protonated (basic pKa), and the amide N-H proton can be lost under strongly basic conditions (acidic pKa). The ionization state profoundly affects solubility, permeability, and receptor binding.

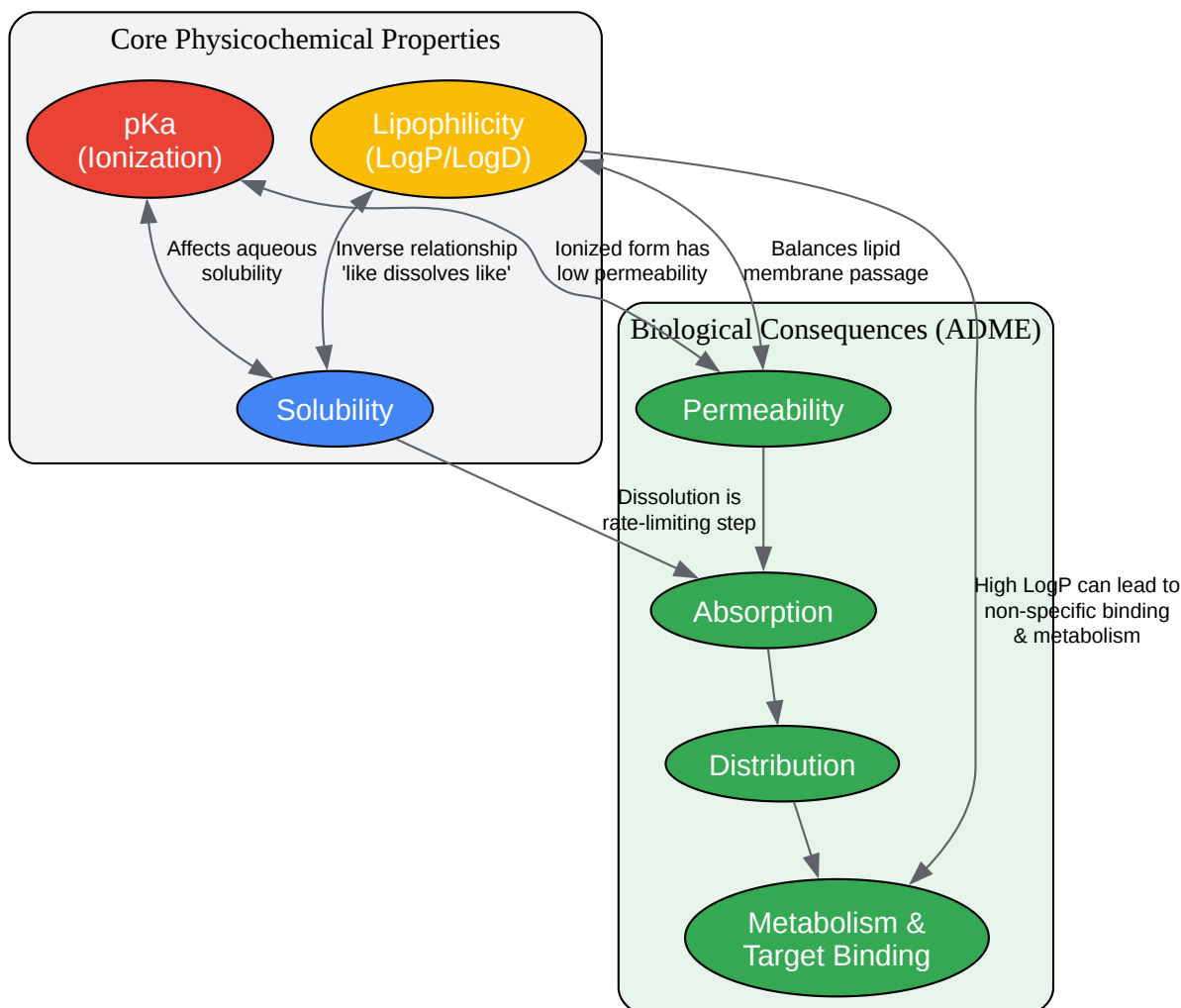
Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source
Boiling Point	340.8 ± 42.0 °C	[1]
Density	1.823 ± 0.08 g/cm ³	[1]
pKa	13.27 ± 0.50 (acidic, amide N-H)	[1]

Note: These values are computationally predicted and require experimental verification.

Interrelation of Physicochemical Properties in Drug Discovery

The core physicochemical properties do not exist in isolation. Their interplay governs a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a key determinant of its success as a drug candidate.



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Caption: The relationship between core physicochemical properties and their impact on ADME.

Spectroscopic Data and Purity Analysis

Spectroscopic Profile

Spectroscopic techniques provide definitive structural confirmation. For **3-Bromopyrazine-2-carboxamide**, the expected spectral features are:

- ^1H NMR: Two distinct aromatic proton signals in the pyrazine ring region (typically δ 8.0-9.0 ppm) and two broad singlets for the non-equivalent amide ($-\text{CONH}_2$) protons.[\[13\]](#)
- ^{13}C NMR: Five distinct carbon signals corresponding to the five carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amide (around $3400\text{-}3200\text{ cm}^{-1}$), a strong C=O (amide I band) stretch (around $1680\text{-}1640\text{ cm}^{-1}$), and vibrations associated with the aromatic ring and the C-Br bond.[\[14\]](#)
- Mass Spectrometry (MS): The molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity due to the natural isotopic abundance of Bromine (^{79}Br and ^{81}Br).

Spectra for this compound are available for reference in chemical databases.[\[15\]](#)

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of small molecules.[\[12\]](#)[\[16\]](#) A reversed-phase method is most common for compounds of intermediate polarity like **3-Bromopyrazine-2-carboxamide**.[\[17\]](#)

Experimental Protocol: General Reversed-Phase HPLC Method for Purity Analysis

- Rationale: This method separates the target compound from any impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Purity is determined by the relative area of the main peak.
- Methodology:
 - System Setup:
 - Column: C18 stationary phase (e.g., $4.6 \times 150\text{ mm}$, $5\text{ }\mu\text{m}$ particle size).
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

- Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
- Detector: UV-Vis detector set at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV scan).
- Sample Preparation: Prepare a stock solution of **3-Bromopyrazine-2-carboxamide** in a suitable solvent (e.g., Acetonitrile or a mixture of Mobile Phase A/B) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
- Chromatographic Run:
 - Inject a small volume (e.g., 5-10 μ L) of the sample solution.
 - Run a linear gradient elution, for example:
 - 0-2 min: 5% B
 - 2-20 min: 5% to 95% B
 - 20-25 min: Hold at 95% B
 - 25-26 min: 95% to 5% B
 - 26-30 min: Hold at 5% B (re-equilibration).
 - Set the flow rate to a standard value, such as 1.0 mL/min.
- Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and expressing the result as a percentage.

Conclusion

3-Bromopyrazine-2-carboxamide is a crystalline solid with physicochemical properties defined by its halogenated heterocyclic structure. Its characterization relies on a suite of standard analytical techniques, from melting point and solubility assays to spectroscopic and chromatographic methods. The data and protocols presented in this guide provide researchers with the necessary framework to verify the quality of this reagent and to understand its

behavior in chemical and biological systems, thereby facilitating its effective use in drug discovery and materials science research.

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References

- 1. 3-broMopyrazine-2-carboxaMide | 27825-22-5 [amp.chemicalbook.com]
- 2. 27825-22-5|3-Bromopyrazine-2-carboxamide|BLD Pharm [bldpharm.com]
- 3. 3-broMopyrazine-2-carboxaMide | 27825-22-5 [amp.chemicalbook.com]
- 4. achmem.com [achmem.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. thinksrs.com [thinksrs.com]
- 7. westlab.com [westlab.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. 3-broMopyrazine-2-carboxaMide(27825-22-5) 1H NMR spectrum [chemicalbook.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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